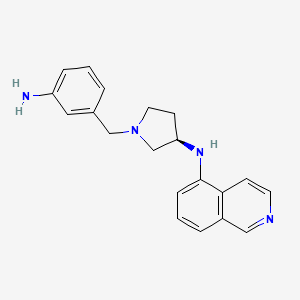![molecular formula C42H38O2P2 B12882750 ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by its two diphenylphosphine groups attached to a dibenzo-dioxecine core, which imparts significant chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the dibenzo-dioxecine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylphosphine groups: This is achieved through a series of substitution reactions, where diphenylphosphine is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects involves its interaction with specific molecular targets. The diphenylphosphine groups can coordinate with metal ions, facilitating various catalytic processes. The compound’s unique structure allows it to participate in complex chemical reactions, influencing pathways and molecular interactions.
Comparison with Similar Compounds
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dibenzylphosphine: Known for its applications in organic synthesis.
Diphenylphosphine oxide: Used in various chemical reactions and as a reagent.
The uniqueness of ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) lies in its specific structural features and the versatility it offers in different scientific and industrial applications.
Properties
Molecular Formula |
C42H38O2P2 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
[(9R,12R)-18-diphenylphosphanyl-9,12-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-29-30-32(2)44-38-26-16-28-40(46(35-21-11-5-12-22-35)36-23-13-6-14-24-36)42(38)41-37(43-31)25-15-27-39(41)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34/h3-28,31-32H,29-30H2,1-2H3/t31-,32-/m1/s1 |
InChI Key |
QZHCPYVEVLIKMR-ROJLCIKYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Canonical SMILES |
CC1CCC(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


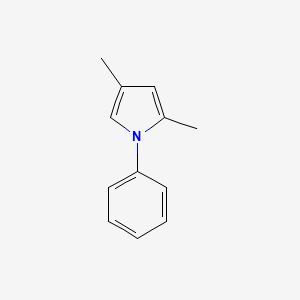
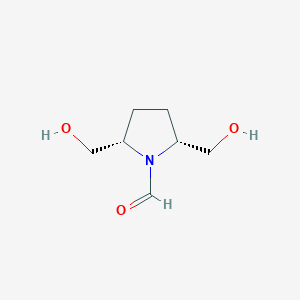

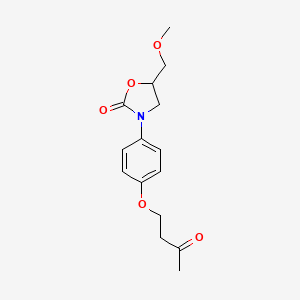
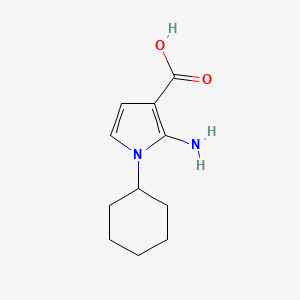
![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)
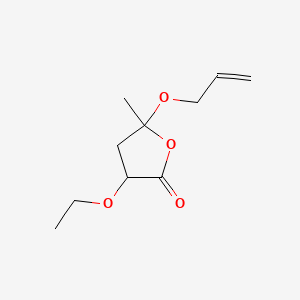
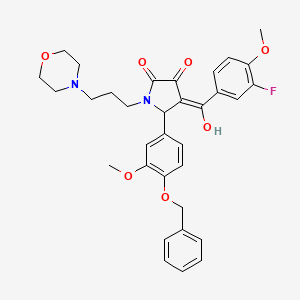
![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
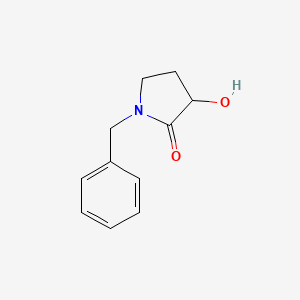
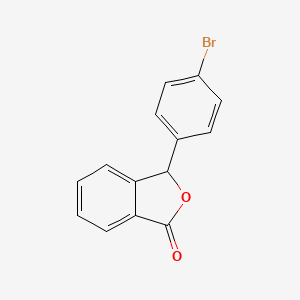
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
